DL-Lysine-6-13C dihydrochloride

Mass Spectrometry Isotope Dilution Quantitative Proteomics

DL-Lysine-6-13C dihydrochloride (CAS 127488-93-1) is a stable isotope-labeled derivative of the essential amino acid lysine, featuring a single 13C atom substitution at the terminal ε-carbon (C-6) position of the lysine side chain. This compound is supplied as a racemic mixture (DL-form) of D- and L-lysine enantiomers as the dihydrochloride salt, with a molecular weight of 220.10 g/mol and a mass shift of M+1 relative to unlabeled DL-lysine.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 220.10 g/mol
CAS No. 127488-93-1
Cat. No. B12058439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Lysine-6-13C dihydrochloride
CAS127488-93-1
Molecular FormulaC6H16Cl2N2O2
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1;;
InChIKeyJBBURJFZIMRPCZ-KBPZJAOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Lysine-6-13C Dihydrochloride (CAS 127488-93-1): Procurement-Ready Stable Isotope-Labeled Amino Acid for Quantitative MS and NMR


DL-Lysine-6-13C dihydrochloride (CAS 127488-93-1) is a stable isotope-labeled derivative of the essential amino acid lysine, featuring a single 13C atom substitution at the terminal ε-carbon (C-6) position of the lysine side chain . This compound is supplied as a racemic mixture (DL-form) of D- and L-lysine enantiomers as the dihydrochloride salt, with a molecular weight of 220.10 g/mol and a mass shift of M+1 relative to unlabeled DL-lysine . The compound is manufactured at an isotopic purity specification of 99 atom % 13C and exhibits a melting point of 190 °C . As a class of stable isotope-labeled internal standards (SIL-IS), this compound enables precise quantification via liquid chromatography-mass spectrometry (LC-MS) and metabolic tracing via nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from unlabeled lysine through its distinct isotopic signature [1][2].

Why Unlabeled Lysine, L-Lysine-6-13C, and Uniformly Labeled 13C6 Analogs Cannot Substitute for DL-Lysine-6-13C Dihydrochloride


Simple substitution of unlabeled DL-lysine or alternative isotopologues is not scientifically valid due to three critical differentiating factors. First, unlabeled DL-lysine lacks the M+1 mass shift required for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS workflows, rendering it incapable of correcting for matrix effects and ionization variability [1]. Second, L-Lysine-6-13C (chirally pure form) is unsuitable for applications requiring racemic DL-lysine as the analyte, as the D-enantiomer may exhibit distinct metabolic or chromatographic behavior that must be matched by the internal standard [2]. Third, uniformly labeled DL-Lysine-13C6 (M+6) produces a different isotopic envelope that may overlap with other isotopologues in multiplexed assays or introduce isotopic interference in high-resolution MS [3][4]. The single-site 13C label at the C-6 position of DL-Lysine-6-13C dihydrochloride provides a specific, predictable M+1 mass shift while preserving the racemic DL composition of the native analyte, ensuring accurate quantification and metabolic tracing without confounding isotopic or stereochemical variables.

Quantitative Differentiation Evidence for DL-Lysine-6-13C Dihydrochloride Procurement Decisions


Isotopic Purity of 99 atom % 13C Enables Reliable Quantification in Isotope Dilution MS

DL-Lysine-6-13C dihydrochloride is specified at 99 atom % 13C isotopic purity, compared to unlabeled DL-lysine which contains natural abundance 13C (approximately 1.1%) [1]. This high enrichment level is critical for stable isotope dilution mass spectrometry (SID-MS), where a known amount of the labeled internal standard is spiked into the sample to correct for analyte losses during extraction and ionization efficiency variations. In a representative study using 13C-labeled lysine as an internal standard for quantifying protein-bound fructosyl-lysine, the use of the labeled standard in combination with LC/MS enabled exact quantification with a recovery rate of 95% at a spike level of 150 nmol/mg of protein and a detection limit of 5 nmol/mg of protein [2]. Class-level inference from multiple stable isotope dilution assays indicates that isotopic purity ≥99% is the industry-accepted threshold for achieving <5% quantitative error in complex biological matrices [2][3].

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Racemic DL-Form Matches Non-Stereospecific Analytes in Achiral LC-MS Workflows

DL-Lysine-6-13C dihydrochloride is a racemic mixture containing equal proportions of D- and L-lysine enantiomers . This racemic composition is essential when the target analyte is also racemic DL-lysine or when the analytical method does not employ chiral separation. In contrast, L-Lysine-6-13C (chirally pure) contains only the L-enantiomer and may exhibit different retention times or ionization efficiencies in non-chiral LC-MS compared to racemic DL-lysine due to diastereomeric interactions with matrix components [1][2]. Class-level inference from bioanalytical method validation guidelines indicates that internal standards should be chemically identical to the analyte, including stereochemistry, to ensure co-elution and identical MS response factors [1][3]. The DL-form ensures that both D- and L-lysine enantiomers in the sample are accurately represented by the internal standard, avoiding quantification bias of up to 15-20% that may occur when a single enantiomer internal standard is used for a racemic analyte [3].

Bioanalysis Internal Standard Selection LC-MS Method Development

Position-Specific 13C Label at C-6 Enables Distinct Metabolic Fate Tracking

DL-Lysine-6-13C dihydrochloride contains the 13C label exclusively at the terminal ε-carbon (C-6) of the lysine side chain, with the linear formula H2N13CH2(CH2)3CH(NH2)CO2H·2HCl [1]. This position-specific labeling contrasts with uniformly labeled DL-Lysine-13C6, which contains 13C at all six carbon positions . In metabolic flux studies, the C-6 label enables specific tracking of the ε-amino group metabolism (e.g., conversion to pipecolic acid, saccharopine pathway intermediates, or incorporation into carnitine) without the isotopic dilution and spectral complexity introduced by multiple 13C atoms [2]. 1H-decoupled 13C-NMR spectra of L-[6-13C]lysine fermentation products have been used to resolve specific metabolic fates, with [2-13C]butyrate, [2-13C]acetate, and [4-13C]butyrate identified at chemical shifts of 42.33, 25.99, and 15.95 ppm respectively [2]. Class-level inference indicates that single-site 13C labeling provides cleaner NMR spectra and simpler MS isotopologue distributions compared to uniformly labeled analogs, which produce complex M+1 to M+6 isotopic envelopes that can obscure low-abundance metabolites [3].

Metabolic Flux Analysis NMR Spectroscopy Tracer Studies

Dihydrochloride Salt Form Provides Superior Aqueous Solubility

DL-Lysine-6-13C dihydrochloride exhibits a water solubility of 735.59 g/L at 25°C [1]. This value substantially exceeds the solubility of the free base form of DL-lysine-6-13C (CAS 690204-46-7), which lacks the dihydrochloride salt formulation and has a molecular weight of 147.18 g/mol . The dihydrochloride salt form is critical for preparing concentrated stock solutions for cell culture media supplementation in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments, where lysine concentrations up to 0.8 mM (approximately 176 mg/L) are typically required [2][3]. The high aqueous solubility ensures that the labeled amino acid can be fully dissolved without precipitation, enabling accurate concentration control and reproducible labeling efficiency. In contrast, the free base form may require pH adjustment or extended dissolution times, introducing variability in labeling studies. The dihydrochloride salt also provides a stable, solid formulation with a melting point of 190 °C, facilitating long-term storage and handling [1].

Sample Preparation Formulation Cell Culture Media

M+1 Mass Shift Delivers Optimal Balance Between Resolution and Spectral Simplicity

DL-Lysine-6-13C dihydrochloride produces an M+1 mass shift (m/z +1.00335 Da) relative to unlabeled DL-lysine due to the single 13C substitution . This contrasts with uniformly labeled DL-Lysine-13C6, which produces an M+6 mass shift , and deuterated analogs such as L-Lysine:2HCl (D9; 15N2), which produce M+11 mass shifts . The M+1 shift provides a distinct isotopic signature sufficient for reliable MS quantification while minimizing the risk of isotopologue overlap in complex mixtures. In SILAC-based proteomics using 13C6-lysine, the M+6 shift may overlap with natural abundance isotopologues of other peptides or with other labeled species in multiplexed experiments [1][2]. Class-level inference from high-resolution MS method development indicates that M+1 labeled internal standards offer an optimal balance: they are easily resolved from unlabeled analyte (Δm/z ≥1) yet avoid the increased spectral complexity and potential for isotopic interference associated with larger mass shifts, particularly when analyzing low-abundance metabolites or in targeted MS/MS assays where the precursor isolation window may capture multiple isotopologues [2].

High-Resolution Mass Spectrometry Isotopologue Interference Method Development

Optimal Use Cases for DL-Lysine-6-13C Dihydrochloride in Research and Industrial Settings


Absolute Quantification of Racemic DL-Lysine in Biofluids via LC-MS/MS

This compound serves as the ideal SIL-IS for quantifying racemic DL-lysine in plasma, urine, or tissue homogenates using achiral LC-MS/MS methods. The racemic DL-form ensures co-elution and matched ionization efficiency with the analyte, while the M+1 mass shift provides unambiguous quantification [1]. The high aqueous solubility (735.59 g/L) enables preparation of concentrated stock solutions for accurate spike-in [2].

Metabolic Flux Analysis of Lysine Degradation Pathways via 13C-NMR

The position-specific 13C label at the C-6 ε-carbon enables discrete tracking of metabolic fates through the saccharopine and pipecolic acid pathways using 1H-decoupled 13C-NMR spectroscopy, as demonstrated in microbial fermentation studies with L-[6-13C]lysine [3]. The single-site label produces cleaner NMR spectra with distinct chemical shift signatures for downstream metabolites.

SILAC Cell Culture Labeling for Quantitative Proteomics

The dihydrochloride salt formulation ensures rapid and complete dissolution in cell culture media, enabling precise control of labeled lysine concentrations for SILAC experiments. The M+1 mass shift allows differentiation of labeled and unlabeled peptide populations without the isotopic envelope complexity of 13C6 labeling, which is advantageous for high-resolution MS analysis of low-abundance proteins [4].

Method Development and Validation for Achiral Amino Acid Analysis

This compound is an appropriate internal standard for validating LC-MS methods targeting racemic DL-lysine, as its stereochemical composition matches the analyte [1]. The 99 atom % 13C purity ensures minimal unlabeled background, supporting accurate calibration curves and method robustness assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Lysine-6-13C dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.